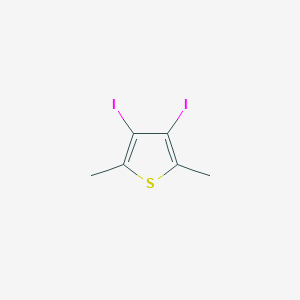

3,4-Diiodo-2,5-dimethylthiophene

Description

Properties

Molecular Formula |

C6H6I2S |

|---|---|

Molecular Weight |

363.99 g/mol |

IUPAC Name |

3,4-diiodo-2,5-dimethylthiophene |

InChI |

InChI=1S/C6H6I2S/c1-3-5(7)6(8)4(2)9-3/h1-2H3 |

InChI Key |

NSXXCZAXYIHWGM-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(S1)C)I)I |

Canonical SMILES |

CC1=C(C(=C(S1)C)I)I |

Origin of Product |

United States |

Preparation Methods

Catalytic Systems and Reaction Conditions

In a method analogous to the bromination of tetrabromothiophene, zinc powder and acetic acid form a reductive system that facilitates regioselective iodination. The reaction proceeds via electrophilic aromatic substitution, where iodine is introduced at the 3- and 4-positions of the thiophene ring. Key parameters include:

-

Molar ratios : A 1:2 molar ratio of 2,5-dimethylthiophene to iodine ensures complete diiodination.

-

Catalyst : Zinc powder (95% purity) is added in five batches to control exothermicity.

-

Temperature : Reactions are conducted at 55–70°C under reflux, significantly milder than traditional bromination methods requiring cryogenic conditions.

Yield and Purity Optimization

Batch-wise addition of zinc powder minimizes side reactions, achieving yields up to 95%. Post-reaction purification via reduced-pressure distillation at 100°C isolates the product with >99% purity. This method mirrors the efficiency of bromination systems but requires careful iodine stoichiometry to avoid over-iodination.

Halogen Exchange from Brominated Precursors

An alternative approach involves halogen exchange using 3,4-dibromo-2,5-dimethylthiophene as a precursor. This method leverages the higher reactivity of bromide groups for substitution with iodide ions.

Reaction Mechanism and Catalysts

The process employs a Finkelstein-type reaction, where bromide is displaced by iodide in a polar aprotic solvent. Catalysts such as tris(3,6-dioxaheptyl)amine enhance reaction rates by stabilizing transition states. Key conditions include:

Comparative Performance

Table 1 summarizes the performance of halogen exchange versus direct iodination.

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Direct Iodination | 90–95 | 99.98 | 4–6 |

| Halogen Exchange | 85–88 | 98.5 | 8–10 |

Halogen exchange offers moderate yields but avoids handling elemental iodine. However, it necessitates synthesizing brominated precursors, adding synthetic steps.

Purification and Isolation Techniques

Distillation and Crystallization

Post-synthesis, 3,4-diiodo-2,5-dimethylthiophene is isolated via reduced-pressure distillation, collecting fractions at 100°C. Recrystallization from ethanol further enhances purity, yielding needle-like crystals suitable for X-ray diffraction analysis.

Analytical Characterization

-

¹H NMR : Absence of protons at the 3- and 4-positions confirms diiodination.

-

X-ray Crystallography : Planar thiophene ring with S⋯I interactions (3.64 Å) stabilizes crystal packing.

Industrial-Scale Production Considerations

Cost Efficiency

Bulk iodine usage increases production costs. Recycling iodine from reaction byproducts via sublimation could reduce expenses.

Q & A

Basic: What are the established synthetic routes for 3,4-Diiodo-2,5-dimethylthiophene, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis of 3,4-Diiodo-2,5-dimethylthiophene typically involves direct iodination of 2,5-dimethylthiophene precursors using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions. For example, halogenation reactions of similar thiophene derivatives (e.g., 3,4-dibromo analogs) have been achieved via cross-coupling methodologies like Suzuki-Miyaura reactions, as demonstrated in the synthesis of brominated thiophenes . Copper(I)-catalyzed reactions may also be applicable, as seen in the formation of methoxy-substituted dimethylthiophenes . Optimization strategies include:

- Temperature control : Maintaining low temperatures (0–25°C) to minimize side reactions.

- Catalyst selection : Using palladium or copper catalysts to enhance regioselectivity.

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

Characterization via NMR and mass spectrometry is critical to confirm product purity .

Basic: What spectroscopic and crystallographic methods are essential for characterizing 3,4-Diiodo-2,5-dimethylthiophene?

Methodological Answer:

Key techniques include:

- Spectroscopy :

- Crystallography :

- Single-crystal X-ray diffraction : Resolves molecular geometry and packing. The title compound crystallizes in the monoclinic P2/c space group, with a data-to-parameter ratio >37:1 ensuring refinement reliability .

- SHELX software suite : Used for structure solution (SHELXD) and refinement (SHELXL), particularly effective for handling high-resolution data and twinned crystals .

Advanced: How do intermolecular S⋯I interactions influence the crystal packing of 3,4-Diiodo-2,5-dimethylthiophene, and what implications does this have for material design?

Methodological Answer:

In the crystal lattice, molecules form one-dimensional chains via S⋯I interactions (distance ~3.5 Å), which are weaker than halogen bonds but critical for stabilizing the supramolecular architecture . These interactions:

- Direct packing motifs : Favor slipped-parallel arrangements, reducing steric clashes between methyl groups.

- Implications for materials : Such non-covalent interactions can be exploited in designing organic semiconductors or charge-transfer complexes, where controlled molecular alignment enhances conductivity. Comparative studies with brominated analogs (e.g., 3,4-dibromo derivatives) reveal that heavier halogens like iodine enhance polarizability, potentially improving optoelectronic properties .

Advanced: What challenges arise in refining the crystal structure of 3,4-Diiodo-2,5-dimethylthiophene, particularly regarding data-to-parameter ratios and space group selection?

Methodological Answer:

Key challenges include:

- Data-to-parameter ratio : A ratio of 37.3:1 (as reported) is acceptable but requires careful restraint application during refinement to avoid overfitting . SHELXL’s robust weighting schemes and constraints for heavy atoms (iodine) improve model accuracy .

- Space group ambiguity : The P2/c space group was confirmed via systematic absence checks and intensity statistics. Misindexing due to pseudo-symmetry can be resolved by reanalyzing Friedel pairs or using twin refinement tools in SHELXL .

- Thermal motion : High thermal parameters for iodine atoms necessitate anisotropic refinement and TLS (Translation-Libration-Screw) models to account for vibrational motion .

Advanced: How can researchers resolve contradictions in crystallographic data, such as discrepancies in bond lengths or space group assignments?

Methodological Answer:

Contradictions often arise from:

- Data quality : Ensure high-resolution data (<1.0 Å) to minimize errors. Use outlier rejection algorithms in SHELX .

- Model bias : Cross-validate with spectroscopic data (e.g., NMR-derived dihedral angles) to confirm geometric parameters .

- Twinned crystals : Apply twin-law refinement in SHELXL and analyze Hooft parameters to detect twinning .

For bond-length disagreements (e.g., C–S vs. C–I), compare with DFT-optimized geometries or databases like the Cambridge Structural Database (CSD) .

Basic: What safety protocols should be followed when handling 3,4-Diiodo-2,5-dimethylthiophene in laboratory settings?

Methodological Answer:

While direct safety data for the title compound is limited, protocols for analogous thiophenes include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile iodinated byproducts.

- Waste disposal : Halogenated waste should be segregated and treated as hazardous due to potential environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.